12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione
Overview
Description
12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[75002,703,504,8]tetradecane-11,13-dione is a complex organic compound that features a pyrimidinylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione typically involves multiple steps. The initial step often includes the formation of the pyrimidinylpiperazine core. This can be achieved through the reaction of pyrimidine with piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione involves its interaction with specific molecular targets. It is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidinyl)piperazine: Known for its role as an antagonist of the α2-adrenergic receptor.
Buspirone: An anxiolytic drug that shares the pyrimidinylpiperazine moiety.
Dasatinib: An anticancer agent with a similar structural motif.
Uniqueness
12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione is unique due to its complex structure, which combines multiple functional groups and ring systems.
Properties
CAS No. |
132501-11-2 |
---|---|
Molecular Formula |
C25H33N5O2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione |
InChI |
InChI=1S/C25H33N5O2/c31-19-13-15-16(22-17-12-18-23(21(15)17)24(18)22)14-20(32)30(19)7-2-1-6-28-8-10-29(11-9-28)25-26-4-3-5-27-25/h3-5,15-18,21-24H,1-2,6-14H2 |
InChI Key |
MWJGIELWJAZTTA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)CC3C(CC2=O)C4C5C3C6C4C6C5)C7=NC=CC=N7 |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)CC3C(CC2=O)C4C5C3C6C4C6C5)C7=NC=CC=N7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
decahydro-3-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-1,5-methano-6,7,9-metheno-2H pentaleno(1,2-d)azepine-2,4(3H)-dione WY 48723 WY 48723 dihydrochloride WY-48723 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.